

Technical Guide: Dodecyl Sulfide (CAS 2469-45-6)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl sulfide, also known as di**dodecyl sulfide** or dilauryl sulfide, is a symmetrical long-chain thioether. Its chemical structure consists of a central sulfur atom bonded to two dodecyl (C12) alkyl chains. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety information. Notably, there is a significant lack of publicly available data regarding its biological activity, toxicological profile, and applications in drug development, which is a critical consideration for its potential use in pharmaceutical or biological research.

Chemical and Physical Properties

Dodecyl sulfide is a white to light yellow crystalline solid or powder at room temperature.[1] Its high molecular weight and long aliphatic chains render it insoluble in water but soluble in non-polar organic solvents. Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of Dodecyl Sulfide



Property	Value	Source(s)
CAS Number	2469-45-6	[2]
Molecular Formula	C24H50S	[2]
Molecular Weight	370.72 g/mol	[2]
Appearance	White to light yellow crystalline powder or flakes	[1]
Melting Point	38-40 °C	[1]
Boiling Point	260-263 °C at 4 mmHg	[1]
Density	0.845 g/cm ³	[1]
Flash Point	>110 °C (>230 °F)	[1]
Refractive Index	1.464	[1]
InChI Key	UPYPTOCXMIWHSG- UHFFFAOYSA-N	[2]
SMILES	CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC	[2]

Safety and Toxicology

Dodecyl sulfide is classified as an irritant. The available safety data is based on GHS classifications provided to regulatory bodies like ECHA. It is important to note that detailed toxicological studies (e.g., acute oral/dermal LD50, carcinogenicity, mutagenicity) for dindodecyl sulfide are largely unavailable in the public domain.[3] A safety data sheet for the related compound n-dodecyl methyl sulfide indicates it may cause skin sensitization and is very toxic to aquatic life, but this data cannot be directly extrapolated to di-n-dodecyl sulfide.[1]

Table 2: GHS Hazard Information for **Dodecyl Sulfide**



Category	Code	Description	Source(s)
Signal Word	-	Warning	[2]
Hazard Statements	H315	Causes skin irritation	[2]
H319	Causes serious eye irritation	[2]	
H335	May cause respiratory irritation	[2]	•
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	Avoid breathing dust; Wash skin thoroughly after handling; Use only outdoors or in a well-ventilated area; Wear protective gloves/eye protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]

Toxicological Data Summary:

- Acute Toxicity (Oral, Dermal, Inhalation): No data available.[3]
- Skin Corrosion/Irritation: Causes skin irritation.[2]
- Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
- Respiratory or Skin Sensitization: No data available.[3]



- Germ Cell Mutagenicity: No data available.[3]
- Carcinogenicity: No data available.[3]
- Reproductive Toxicity: No data available.[3]

The absence of comprehensive toxicological data necessitates handling **dodecyl sulfide** with caution, using appropriate personal protective equipment (PPE), and operating within a well-ventilated fume hood. Its impact on biological systems, including any potential interaction with signaling pathways, remains uncharacterized.

Experimental ProtocolsSynthesis of Dodecyl Sulfide

The most common method for preparing symmetrical dialkyl sulfides is an analogue of the Williamson ether synthesis. This involves the reaction of a sulfur nucleophile with a primary alkyl halide. Two primary routes are plausible for the synthesis of **dodecyl sulfide**.

Route 1: From 1-Bromododecane and Sodium Sulfide This is a direct, one-step method where two equivalents of an alkyl halide react with a sulfide salt.

Route 2: From 1-Dodecanethiol and 1-Bromododecane This two-step approach first involves the deprotonation of a thiol to form a more potent thiolate nucleophile, which then reacts with an alkyl halide.

Below is a detailed protocol based on the principles of the Williamson-type thioether synthesis.

Protocol: Synthesis of **Dodecyl Sulfide** from 1-Dodecanethiol and 1-Bromododecane

Materials:

- 1-Dodecanethiol (Lauryl mercaptan)
- 1-Bromododecane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

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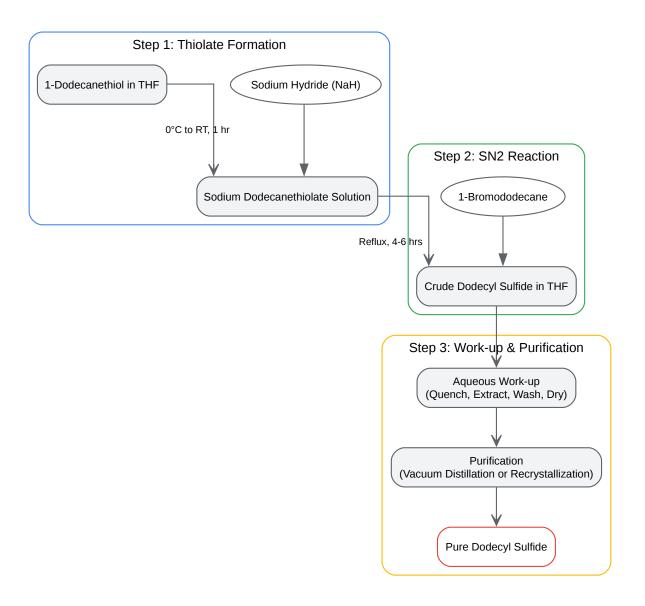


- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- Preparation of Sodium Dodecanethiolate: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 1.0 equivalent of 1-dodecanethiol. b. Dissolve the thiol in anhydrous THF (approx. 5-10 mL per gram of thiol). c. Cool the solution to 0 °C using an ice bath. d. Cautiously add 1.1 equivalents of sodium hydride (60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the thiolate.
- Sulfide Formation (S_n2 Reaction): a. Add 1.05 equivalents of 1-bromododecane to the thiolate solution dropwise via a syringe or dropping funnel. b. Heat the reaction mixture to reflux (for THF, ~66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding deionized water to decompose any unreacted sodium hydride. c. Transfer the mixture to a separatory funnel and add hexane to extract the product. d. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. g. Purify the crude **dodecyl sulfide** by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain a white crystalline solid.





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Caption: Synthetic workflow for **dodecyl sulfide** via thiolate formation and S_n2 reaction.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of **dodecyl sulfide**.



4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

- ¹H NMR: The spectrum is expected to be relatively simple. The protons on the carbons alpha to the sulfur atom (α-CH₂) will appear as a triplet deshielded to approximately 2.5 ppm. The large number of methylene groups in the middle of the chains (-(CH₂)₁₀-) will form a large, complex multiplet around 1.2-1.4 ppm. The terminal methyl groups (-CH₃) will appear as a triplet upfield, around 0.88 ppm.
- ¹³C NMR: The carbon alpha to the sulfur (α-C) is expected around 32 ppm. The other aliphatic carbons will appear in the 14-32 ppm range, with the terminal methyl carbon being the most upfield signal (around 14 ppm).

Table 3: Predicted NMR Chemical Shifts (δ) for **Dodecyl Sulfide**

Assignment	Predicted ¹ H NMR Shift (ppm)	Predicted ¹³ C NMR Shift (ppm)
S-CH ₂ -CH ₂	~2.5 (triplet)	~32.2
CH2-CH2-CH3	~1.3 (multiplet)	~22.7
CH2-CH3	~0.9 (triplet)	~14.1
Bulk -(CH ₂) ₉ -	~1.2-1.4 (multiplet)	~29-32

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of **dodecyl sulfide** and confirming its molecular weight.

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of dodecyl sulfide (e.g., 1 mg/mL) in a
volatile organic solvent like hexane or dichloromethane.

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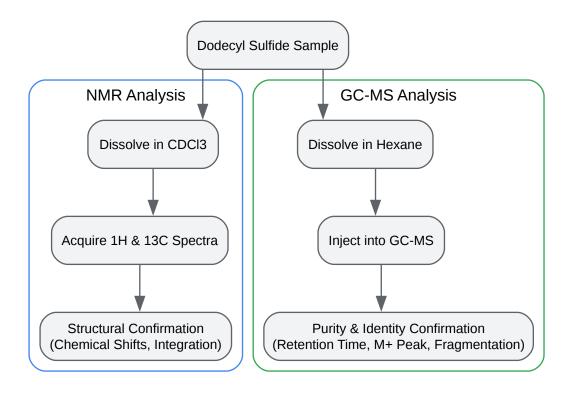




- Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer.
- GC Conditions (Typical):
 - o Injector Temperature: 280 °C
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15-20 °C/min.
 - o Carrier Gas: Helium.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 40-500.

Expected Fragmentation Pattern: The mass spectrum will show a molecular ion peak (M⁺) at m/z 370. The fragmentation of long-chain alkanes and thioethers is characterized by cleavage of C-C bonds.[4] This results in a series of characteristic cluster peaks separated by 14 mass units (corresponding to CH₂ groups). Alpha-cleavage (cleavage of the C-S bond) is also common for thioethers, which would lead to a fragment at m/z 201 ([C₁₂H₂₅S]⁺).[2]





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Caption: General analytical workflow for the characterization of **dodecyl sulfide**.

Applications and Biological Activity

5.1 Industrial Applications

The documented applications for **dodecyl sulfide** are limited. It has been mentioned as a component used in the compositional analysis of heavy oil flows.[1] Additionally, a patent describes its use as a solvent in combination with condensed ring aromatic hydrocarbons to create a liquid catalyst with anhydrous aluminum chloride for the synthesis of tert-dodecanethiol.[5]

5.2 Role in Drug Development and Biological Research

There is no significant published literature detailing the biological activity, toxicological profile, or application of di-n-**dodecyl sulfide** in drug development. Searches for this specific compound in toxicological and pharmacological databases yield no dedicated studies.



While many organosulfur compounds, such as diallyl sulfide from garlic, exhibit significant biological activities (e.g., antimicrobial, anti-inflammatory), these properties are highly dependent on the specific chemical structure, such as the presence of allyl groups or disulfide bonds.[6] **Dodecyl sulfide**, being a simple, saturated, long-chain aliphatic thioether, lacks the reactive functional groups typically associated with potent biological effects. Its high lipophilicity may lead to partitioning into cell membranes, but without a specific pharmacophore, its biological impact is unknown and presumed to be minimal.

For professionals in drug development, the lack of safety and efficacy data means that **dodecyl sulfide** should be considered an uncharacterized chemical entity. Its use would require extensive, foundational toxicological screening before any application in biological systems or as a pharmaceutical excipient could be contemplated.

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